(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinoxalin-6-yl)propanamide
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Description
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinoxalin-6-yl)propanamide is a useful research compound. Its molecular formula is C21H16N4O2S2 and its molecular weight is 420.51. The purity is usually 95%.
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Scientific Research Applications
Matrix Metalloproteinase Inhibitors
One area of application is the development of matrix metalloproteinase (MMP) inhibitors. For instance, derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown promise in affecting inflammatory/oxidative processes involving MMPs. These compounds have potential wound healing effects due to their ability to inhibit MMP-9, a key enzyme involved in tissue damage and inflammation, at nanomolar levels (Incerti et al., 2018).
Antimicrobial Activity
Another significant application is in antimicrobial research. Synthesized compounds, such as thiazolylamides, have demonstrated activity against S. aureus, indicating potential as novel antimicrobial agents (Frolov et al., 2017). This suggests their use in developing therapies against bacterial infections.
Supramolecular Structures and Binding Studies
Research into the supramolecular structures of thioxothiazolidin derivatives reveals insights into their hydrogen-bonded dimers, chains of rings, and sheets, which could be foundational for designing compounds with tailored physical and chemical properties for various scientific applications, including drug design and development (Delgado et al., 2005).
Anticancer Activity
The anticancer potential of 4-thiazolidinone derivatives containing the benzothiazole moiety has been explored, with some compounds exhibiting significant activity against various cancer cell lines. This opens avenues for the development of new chemotherapeutic agents (Havrylyuk et al., 2010).
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-19(24-15-6-7-16-17(13-15)23-10-9-22-16)8-11-25-20(27)18(29-21(25)28)12-14-4-2-1-3-5-14/h1-7,9-10,12-13H,8,11H2,(H,24,26)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZWXRTWTYGYJO-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.